Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate
Description
Properties
IUPAC Name |
methyl 2-diethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NO7P/c1-4-22-24(19,23-5-2)13(14(17)20-3)16-15(18)21-11-12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREPFQCNXAYHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454061 | |
| Record name | Methyl {[(benzyloxy)carbonyl]amino}(diethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114684-69-4 | |
| Record name | Methyl {[(benzyloxy)carbonyl]amino}(diethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-{[(benzyloxy)carbonyl]amino}-2-(diethyl phosphono)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate (CAS No. 114684-69-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₂N₁O₇P
- Molecular Weight : 359.31 g/mol
- IUPAC Name : methyl {[(benzyloxy)carbonyl]amino}(diethoxyphosphoryl)acetate
- Purity : Typically around 95% .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- One-Pot Three-Component Condensation : This method combines carbonyl compounds, amines, and diethyl phosphite without solvents or catalysts, yielding α-aminophosphonates efficiently .
- Alkylation Reactions : Involves the alkylation of phosphonates with appropriate substrates to introduce the diethoxyphosphoryl group .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, a series of novel inhibitors based on similar structures exhibited selective cytotoxicity against T-lymphoblastic cell lines with CC₅₀ values as low as 9 nM, while showing no effect on other cancer cell lines like HeLa S3 and HepG2 . This selectivity suggests that this compound may share similar mechanisms of action.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Research indicates that modifications in the benzyloxycarbonyl group can significantly affect enzyme binding affinity and selectivity, particularly towards purine nucleoside phosphorylase (PNP). The structure–activity relationship (SAR) analysis shows that specific substitutions can enhance inhibitory potency .
Case Studies
- Study on T-Lymphoblastic Cell Lines : A study investigated the effects of related compounds on T-cell lines, revealing that certain structural modifications led to increased cytotoxicity against these cells while sparing non-target cells .
- Crystallographic Studies : Detailed crystallographic studies provided insights into the binding interactions between the compound and target enzymes, highlighting the importance of structural features in determining biological activity .
Summary of Biological Activities
Synthesis Methods Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| One-Pot Three-Component | Efficient, solvent-free | Limited to specific substrates |
| Alkylation Reactions | Versatile | May require multiple steps |
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate, also known by its CAS number 114684-69-4, is a compound of interest in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its applications, relevant case studies, and provides a detailed overview of its chemical properties and potential uses.
Structure
The compound features a diethoxyphosphoryl group, which is significant in the context of phosphonate chemistry, often utilized for its biological activity and ability to modify biological systems.
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent. The diethoxyphosphoryl moiety can enhance the bioactivity of compounds, making them more effective in targeting specific biological pathways.
Case Study: Anticancer Activity
Research has indicated that phosphonates can exhibit anticancer properties. In one study, derivatives of phosphonates were synthesized and tested for their ability to inhibit cancer cell proliferation. This compound showed promising results in preliminary assays, suggesting that it may act as an inhibitor in cancer pathways.
Biochemical Research
The compound is also used in biochemical assays to study enzyme interactions and inhibition. The benzyloxycarbonyl group serves as a protective moiety for amino acids, which can be crucial when synthesizing peptide-based inhibitors.
Case Study: Enzyme Inhibition
In a biochemical study focused on enzyme inhibition, this compound was employed to assess its effects on serine proteases. The results indicated that the compound could effectively inhibit enzyme activity, providing insights into its mechanism of action and potential therapeutic applications.
Synthesis of Bioactive Compounds
This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Case Study: Synthesis Pathways
A synthetic pathway involving this compound was explored to produce novel inhibitors for specific targets in metabolic pathways. The study highlighted the versatility of this compound as a building block in drug development.
Comparison with Similar Compounds
Key Observations:
Phosphoryl Group Variations: The diethoxyphosphoryl group in the target compound (vs. The dimethoxy analog (CAS 88568-95-0) exhibits a lower molecular weight (331.26 vs. 359.31) and higher LogP (2.288), suggesting improved membrane permeability .
Amino-Protecting Groups: Cbz (benzyloxycarbonyl): Provides acid-labile protection, suitable for stepwise deprotection in peptide synthesis . Boc (tert-butoxycarbonyl): Base-labile, enabling orthogonal protection strategies in multi-step syntheses .
Biological Relevance :
- The target compound and its dimethoxy analog are intermediates in antiviral agents (e.g., raltegravir precursors), whereas Boc-protected derivatives are used in asymmetric catalysis .
- Benzilic acid (CAS 76-93-7), while structurally distinct, shares applications in anticholinergic drug synthesis, highlighting divergent pharmacological pathways .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate?
The synthesis typically involves multi-step reactions starting with protected amino acid derivatives. A common approach includes:
- Step 1 : Condensation of glycine derivatives with diethyl phosphite under basic conditions to introduce the phosphoryl group.
- Step 2 : Protection of the amino group using benzyloxycarbonyl (Cbz) chloride in the presence of a base like sodium bicarbonate.
- Step 3 : Esterification with methyl iodide or methanol under acidic catalysis to yield the final product. Reaction optimization often focuses on controlling pH and temperature to minimize side reactions, such as hydrolysis of the phosphoryl group .
Q. How is the purity and structural integrity of this compound verified in academic research?
Key analytical methods include:
- NMR Spectroscopy : and NMR confirm the presence of the phosphoryl group and ester linkages.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation pattern.
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% typically required for research use) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile intermediate in:
- Peptide Mimetics : The phosphoryl group mimics phosphate esters in transition-state analogs for enzyme inhibition studies.
- Prodrug Design : The Cbz-protected amino group and ester functionality allow controlled release of active metabolites under physiological conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during the phosphorylation step?
- Catalyst Selection : Use of trimethylsilyl chloride (TMSCl) as a Lewis acid improves electrophilicity of the phosphite intermediate.
- Solvent Effects : Anhydrous tetrahydrofuran (THF) minimizes hydrolysis of the diethyl phosphite precursor.
- Temperature Control : Maintaining 0–5°C during phosphorylation reduces racemization of the chiral center .
Q. What computational tools are used to predict the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes such as phosphatases or kinases.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate stability of ligand-protein complexes in aqueous environments.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assesses electronic interactions at the phosphoryl group’s active site .
Q. How does the diethoxyphosphoryl group impact reactivity compared to dimethoxy analogs?
- Steric Effects : Diethoxy groups increase steric hindrance, slowing nucleophilic attacks but improving stability in acidic conditions.
- Electronic Effects : Ethoxy substituents donate electron density via induction, reducing electrophilicity of the phosphoryl center compared to methoxy analogs. Comparative studies using NMR kinetics and X-ray crystallography reveal these differences in hydrolysis rates and crystal packing .
Q. What challenges arise in characterizing this compound via X-ray crystallography, and how are they addressed?
- Crystal Growth : Slow vapor diffusion of hexane into a dichloromethane solution produces diffraction-quality crystals.
- Disorder in Alkoxy Chains : The diethoxy groups often exhibit rotational disorder, resolved using restraints during refinement in SHELXL.
- Data Collection : Low-temperature (113 K) data collection minimizes thermal motion artifacts .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported melting points or spectral data may arise from solvate formation or impurities. Cross-validation using multiple techniques (e.g., DSC for melting behavior) is critical .
- Safety Protocols : While not commercial, researchers must handle phosphoryl esters under inert atmospheres (e.g., N) to prevent moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
